3-Ethyl-2,4,4-trimethylhexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-83-5 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-2,4,4-trimethylhexane |
InChI |
InChI=1S/C11H24/c1-7-10(9(3)4)11(5,6)8-2/h9-10H,7-8H2,1-6H3 |
InChI Key |
MTYPKDRKJRWXKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(C)(C)CC |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms Involving 3 Ethyl 2,4,4 Trimethylhexane
Oxidation and Combustion Mechanisms
The oxidation of 3-Ethyl-2,4,4-trimethylhexane, like other alkanes, is most prominently observed in combustion reactions. These processes can be categorized as either complete or partial, depending on the availability of oxygen and reaction conditions.
Complete Combustion Processes
In the presence of excess oxygen, this compound undergoes complete combustion to yield carbon dioxide (CO₂) and water (H₂O). This highly exothermic reaction releases a significant amount of energy. The molecular formula for this compound is C₁₁H₂₄. The balanced chemical equation for its complete combustion is:
C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O + Energy youtube.comchegg.comchegg.comyoutube.com
This stoichiometry indicates that for every mole of the alkane combusted, seventeen moles of oxygen are consumed, producing eleven moles of carbon dioxide and twelve moles of water.
Partial Oxidation Pathways
When the oxygen supply is limited, incomplete or partial oxidation occurs. wikipedia.org This process leads to the formation of a mixture of products, including carbon monoxide (CO), soot (elemental carbon), and various oxygenated organic compounds. you-iggy.comlibretexts.org The mechanism for partial oxidation is complex, involving radical intermediates and peroxide compounds. mdpi.com For branched alkanes, the reaction rate can be influenced by the structure, with more branched structures sometimes oxidizing faster than their linear counterparts. studysmarter.co.uk The formation of products such as alcohols, aldehydes, ketones, and carboxylic acids can occur through a series of radical chain reactions. rsc.org The specific distribution of these products is highly dependent on factors like temperature, pressure, and the fuel-to-oxygen ratio. mdpi.com
Halogenation and Free-Radical Substitution Reactions
Under the influence of ultraviolet (UV) light or high temperatures, this compound can react with halogens (such as chlorine, Cl₂, or bromine, Br₂) in a free-radical substitution reaction. wikipedia.orglibretexts.org This process replaces one or more hydrogen atoms on the alkane with halogen atoms. chemguide.net
Initiation, Propagation, and Termination Steps
The mechanism for free-radical halogenation proceeds through a well-defined chain reaction consisting of three stages: organicchemistrytutor.comlibretexts.org
Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (X₂) by UV light or heat, generating two highly reactive halogen radicals (X•). organicchemistrytutor.com
X₂ + Energy (UV light/heat) → 2 X•
Propagation: This stage consists of two repeating steps that sustain the chain reaction.
A halogen radical abstracts a hydrogen atom from the this compound molecule (R-H) to form a hydrogen halide (H-X) and an alkyl radical (R•).
R-H + X• → R• + H-X
The resulting alkyl radical then reacts with another halogen molecule to form the halogenated alkane product (R-X) and a new halogen radical, which can continue the chain.
R• + X₂ → R-X + X•
Termination: The chain reaction concludes when two radicals combine, removing the reactive species from the cycle. Several termination possibilities exist:
2 X• → X₂
R• + X• → R-X
2 R• → R-R
Regioselectivity and Stereochemical Considerations
The structure of this compound presents multiple non-equivalent hydrogen atoms, leading to considerations of regioselectivity and stereochemistry.
Regioselectivity: The abstraction of a hydrogen atom during the propagation step does not occur randomly. The stability of the resulting alkyl radical intermediate dictates the major product. The order of radical stability is tertiary (3°) > secondary (2°) > primary (1°).
In this compound, there are primary, secondary, and tertiary hydrogens. The hydrogen atom at the C-2 position is tertiary, and its abstraction leads to the most stable tertiary radical. Therefore, halogenation is most likely to occur at this position. Bromination is known to be highly selective for the most substituted position, while chlorination is less selective and will yield a mixture of products, though still favoring the tertiary position. youtube.commasterorganicchemistry.commasterorganicchemistry.com
Hydrogen Atom Classification in this compound
| Carbon Position | Type of Hydrogen | Number of Hydrogens |
|---|---|---|
| C1 | Primary (1°) | 3 |
| C2 | Tertiary (3°) | 1 |
| C3 | Tertiary (3°) | 1 |
| C5 | Secondary (2°) | 2 |
| C6 | Primary (1°) | 3 |
| Methyl on C2 | Primary (1°) | 3 |
| Ethyl on C3 | Secondary (2°) | 2 |
| Ethyl on C3 | Primary (1°) | 3 |
Note: This table is based on an interpretation of the IUPAC name. The provided name "this compound" is ambiguous as standard IUPAC nomenclature would likely result in a different name for this structure. The analysis proceeds based on a plausible interpretation of the connectivity.
Stereochemistry: The alkyl radical intermediate formed is typically trigonal planar and sp²-hybridized. pressbooks.publibretexts.org If the halogenation reaction creates a new chiral center, the halogen radical can attack the planar alkyl radical from either face with equal probability. This results in the formation of a racemic mixture of R and S enantiomers. chemistrysteps.comyoutube.com If the original molecule already contains a chiral center that is not involved in the reaction and a new one is formed, a mixture of diastereomers will be produced, often in unequal amounts. chemistrysteps.com Halogenation at an existing chiral center will also lead to racemization at that center. youtube.com
Thermal and Catalytic Cracking Pathways
Cracking is the process of breaking down large hydrocarbon molecules into smaller, more useful ones. chemguide.co.uk This can be achieved through either thermal or catalytic methods.
Thermal Cracking: This process uses high temperatures (typically 450°C to 750°C) and high pressures to break the C-C and C-H bonds within the alkane. libretexts.org The mechanism proceeds through the formation of free radicals. psu.edu The initiation step involves the homolytic cleavage of a carbon-carbon bond at a random position in the chain, as these are generally weaker than C-H bonds. This creates two smaller alkyl radicals. These radicals then undergo a series of propagation reactions, including hydrogen abstraction and β-scission, to produce a mixture of smaller alkanes and alkenes. psu.edu Due to the random nature of the bond cleavage, thermal cracking produces a wide range of products. chemguide.co.uk
Catalytic Cracking: This method employs a catalyst, typically a zeolite (complex aluminosilicates), to facilitate the cracking process at lower temperatures (around 500°C) and pressures than thermal cracking. libretexts.orgshodhsagar.com The mechanism of catalytic cracking is fundamentally different, proceeding through ionic intermediates, specifically carbocations, rather than free radicals. shodhsagar.compsu.edu
The process is generally initiated by the catalyst abstracting a hydride ion (H⁻) from the alkane, forming a carbocation. libretexts.org This carbocation can then undergo a series of rearrangements to form more stable secondary or tertiary carbocations. The carbocation subsequently breaks via β-scission, yielding an alkene and a new, smaller carbocation, which continues the chain. Catalytic cracking is more controlled than thermal cracking and is designed to produce a higher yield of branched-chain alkanes and aromatic compounds, which are valuable components of high-octane gasoline. libretexts.orgpsu.edudocbrown.info Common products include smaller alkanes, alkenes like ethene and propene, and cyclic or aromatic hydrocarbons. docbrown.infowikipedia.org
| Reaction Type | Key Intermediates | Typical Products |
| Complete Combustion | - | Carbon Dioxide, Water |
| Partial Oxidation | Radicals, Peroxides | Carbon Monoxide, Soot, Alcohols, Aldehydes, Ketones |
| Free-Radical Halogenation | Radicals (Alkyl, Halogen) | Haloalkanes, Hydrogen Halides |
| Thermal Cracking | Radicals (Alkyl) | Smaller Alkanes, Alkenes |
| Catalytic Cracking | Carbocations | Branched Alkanes, Alkenes, Aromatic Compounds |
Isomerization and Rearrangement Mechanisms
The isomerization and rearrangement of alkanes are fundamental reactions, often catalyzed by strong acids or occurring at high temperatures, that lead to the formation of structural isomers. These processes are of significant industrial importance, particularly in petroleum refining for improving the octane (B31449) number of gasoline. For a highly branched alkane like this compound, these transformations proceed through carbocation intermediates, which are prone to structural reorganization to achieve greater stability.
The mechanism is initiated by the abstraction of a hydride ion (H⁻) from the alkane chain by a Lewis acid or a superacid, generating a carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. Consequently, a less stable carbocation will readily rearrange to a more stable one if a suitable pathway exists. These rearrangements primarily occur through two mechanisms: hydride shifts and alkyl (or methanide) shifts. youtube.comyoutube.com
In a 1,2-hydride shift , a hydrogen atom, along with its bonding pair of electrons, migrates from a carbon atom to an adjacent positively charged carbon. youtube.comlibretexts.org In a 1,2-alkyl shift , an entire alkyl group (such as a methyl group) migrates in a similar fashion. youtube.commasterorganicchemistry.com These shifts result in the formation of a more stable carbocation intermediate, which can then be quenched by accepting a hydride ion to form a new, rearranged alkane isomer.
Considering the structure of this compound, the initial formation of a carbocation at various positions on the carbon skeleton can trigger a cascade of such rearrangements. For instance, the formation of a secondary carbocation could lead to a methyl or ethyl shift to form a more stable tertiary carbocation. The driving force for these rearrangements is the attainment of a lower energy state through the formation of a more stable carbocation intermediate. youtube.com
| Type of Shift | Migrating Group | Initial Carbocation | Final Carbocation | Driving Force |
| Hydride Shift | Hydrogen with electron pair | Less Stable (e.g., Secondary) | More Stable (e.g., Tertiary) | Increased Stability |
| Alkyl Shift | Alkyl group (e.g., Methyl) with electron pair | Less Stable (e.g., Secondary) | More Stable (e.g., Tertiary) | Increased Stability |
Atmospheric Oxidation and Secondary Organic Aerosol (SOA) Formation
The atmospheric fate of volatile organic compounds (VOCs) like this compound is largely dictated by oxidation processes. These reactions contribute to the formation of ozone and secondary organic aerosols (SOA), which have significant impacts on air quality and climate. The highly branched structure of this compound influences its oxidation pathways and its potential to form SOA.
In the troposphere, the primary daytime oxidant is the hydroxyl radical (•OH). researchgate.net The atmospheric oxidation of this compound is predominantly initiated by the abstraction of a hydrogen atom by an •OH radical. The rate of this reaction is dependent on the type of C-H bond being attacked, with the reactivity order being tertiary > secondary > primary. Given its structure, this compound possesses multiple tertiary, secondary, and primary C-H bonds, leading to the formation of a variety of alkyl radicals (R•). The presence of tertiary hydrogens makes this initial reaction relatively rapid. researchgate.net
Following hydrogen abstraction, the resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). nih.gov
Reaction Steps:
Initiation: RH + •OH → R• + H₂O
Peroxy Radical Formation: R• + O₂ → RO₂•
The fate of the alkylperoxy radical (RO₂•) is central to the subsequent chemistry. Under typical atmospheric conditions, RO₂• radicals can undergo several reaction pathways, including reactions with nitric oxide (NO), hydroperoxy radicals (HO₂•), or other RO₂• radicals. However, a significant pathway for highly structured organic molecules is autoxidation . nih.gov
Autoxidation involves an intramolecular hydrogen shift within the RO₂• radical, where a hydrogen atom from a different part of the molecule is transferred to the peroxy radical group. This forms a hydroperoxide and a new alkyl radical site within the same molecule (QOOH). This new radical site can then add another O₂ molecule, forming a new, more oxidized peroxy radical. This cycle can repeat, leading to the rapid formation of highly oxygenated molecules (HOMs) without the need for additional oxidant molecules. kaust.edu.sanih.gov The presence of multiple methyl and ethyl branches in this compound provides numerous possibilities for intramolecular H-shifts, making autoxidation a potentially significant pathway. researchgate.netrsc.org
| Reaction Pathway | Description | Key Products |
| Reaction with NO | Forms alkoxy radicals (RO•) or organic nitrates (RONO₂) | Alkoxy Radicals, Organic Nitrates |
| Reaction with HO₂ | Forms hydroperoxides (ROOH) | Hydroperoxides |
| Autoxidation (Intramolecular H-shift) | Internal hydrogen abstraction followed by O₂ addition | Highly Oxygenated Molecules (HOMs) |
The molecular structure of an alkane significantly influences its potential to form SOA. Generally, for alkanes with the same number of carbon atoms, branched alkanes tend to have lower SOA yields compared to linear and cyclic alkanes. nih.gov This is often attributed to the fate of the alkoxy radicals (RO•) that are formed from the RO₂• radicals.
Alkoxy radicals from highly branched alkanes are more prone to fragmentation via C-C bond scission. This fragmentation breaks the carbon skeleton, leading to the formation of smaller, more volatile products (e.g., ketones, aldehydes) that are less likely to partition into the aerosol phase. In contrast, alkoxy radicals from linear alkanes are more likely to undergo isomerization via an H-shift, which can lead to functionalization without fragmentation, producing less volatile products. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in Research of 3 Ethyl 2,4,4 Trimethylhexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms. For a molecule with the complexity of 3-Ethyl-2,4,4-trimethylhexane, both ¹H and ¹³C NMR are crucial for a complete structural assignment.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. In this compound, the various methyl, methylene (B1212753), and methine groups, each in a unique electronic environment, will give rise to a distinct set of signals. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of adjacent protons, according to the n+1 rule.
Due to the highly branched nature of the molecule, the ¹H NMR spectrum is expected to show significant signal overlap in the aliphatic region (typically 0.8-1.7 ppm). The predicted chemical shifts, multiplicities, and coupling constants are essential for distinguishing the various proton signals.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Number of Protons |
|---|---|---|---|---|
| CH₃ (C1) | 0.85 | t | 7.4 | 3 |
| CH₃ (C2') | 0.88 | d | 6.8 | 3 |
| CH₃ (C4') | 0.90 | s | - | 9 |
| CH₂ (C5) | 1.18 | q | 7.4 | 2 |
| CH₂ (C3') | 1.35 | m | - | 2 |
| CH (C2) | 1.55 | m | - | 1 |
| CH (C3) | 1.65 | m | - | 1 |
Note: The predicted values are generated using computational models and may vary slightly from experimental data.
Carbon-13 NMR (¹³C NMR) spectroscopy provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment and the degree of substitution, making it a powerful tool for identifying the carbon backbone and branching points.
The predicted ¹³C NMR spectrum of this compound would display signals corresponding to the different types of carbon atoms (primary, secondary, tertiary, and quaternary) present in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Carbon Type |
|---|---|---|
| C1 | 11.5 | Primary (CH₃) |
| C2' | 15.0 | Primary (CH₃) |
| C4' | 30.0 | Primary (CH₃) |
| C5 | 25.0 | Secondary (CH₂) |
| C3' | 28.0 | Secondary (CH₂) |
| C2 | 35.0 | Tertiary (CH) |
| C3 | 45.0 | Tertiary (CH) |
| C4 | 38.0 | Quaternary (C) |
Note: The predicted values are generated using computational models and may vary slightly from experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, with a molecular formula of C₁₁H₂₄, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 156.
The fragmentation of branched alkanes in MS is highly characteristic and is governed by the stability of the resulting carbocations. Cleavage tends to occur at the branching points, leading to the formation of more stable secondary and tertiary carbocations. The mass spectrum of this compound is therefore expected to be dominated by fragments resulting from the loss of alkyl groups at the tertiary and quaternary centers.
| m/z | Proposed Fragment Structure | Loss |
|---|---|---|
| 141 | [C₁₀H₂₁]⁺ | CH₃ (15) |
| 127 | [C₉H₁₉]⁺ | C₂H₅ (29) |
| 99 | [C₇H₁₅]⁺ | C₄H₉ (57) |
| 85 | [C₆H₁₃]⁺ | C₅H₁₁ (71) |
| 71 | [C₅H₁₁]⁺ | C₆H₁₃ (85) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) | C₇H₁₅ (99) |
| 43 | [C₃H₇]⁺ (isopropyl cation) | C₈H₁₇ (113) |
Note: The relative abundances of these fragments will depend on the ionization energy and the specific mass spectrometer used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, this compound does not possess any functional groups in the traditional sense. Its IR spectrum will be characterized by absorptions corresponding to C-H and C-C bond vibrations.
The primary diagnostic peaks will be the C-H stretching vibrations, which occur just below 3000 cm⁻¹. The presence of methyl (CH₃) and methylene (CH₂) groups will also give rise to characteristic bending vibrations.
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 2960-2850 | C-H stretch (from CH₃, CH₂, and CH) | Strong |
| 1465-1450 | CH₂ and CH₃ bending (scissoring and asymmetric) | Medium |
| 1380-1370 | CH₃ bending (symmetric) | Medium |
Gas Chromatography (GC) Techniques for Purity and Mixture Analysis
Gas chromatography is a premier technique for separating and analyzing volatile compounds. For a compound like this compound, GC is essential for determining its purity and for analyzing its presence in complex mixtures such as gasoline or other hydrocarbon-based products. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions. The retention time is influenced by the compound's boiling point and its interaction with the stationary phase of the GC column. Highly branched alkanes like this compound generally have lower boiling points and shorter retention times compared to their linear isomers.
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful two-dimensional analytical approach. The GC separates the components of a mixture, and the MS provides mass spectra for each eluted component, allowing for their definitive identification.
For this compound, its presence in a mixture would be confirmed by matching both its GC retention time and its mass spectrum with that of a known standard or with library data. The unique combination of retention time and mass fragmentation pattern serves as a highly specific fingerprint for the compound, enabling its unambiguous identification even in the presence of other isomers. The Kovats retention index, a normalized retention time, can also be used for inter-laboratory comparison of GC data.
High-Temperature Gas Chromatography (HTGC) for High-Molecular-Weight Analogs
While this compound, with a boiling point of approximately 181.5 °C, is amenable to analysis by conventional gas chromatography, the study of its high-molecular-weight analogs requires the extended temperature range of high-temperature gas chromatography (HTGC). These larger, structurally related molecules are found in various geochemical and industrial samples, and their characterization is crucial for a comprehensive understanding of these complex mixtures.
HTGC is essential for the analysis of compounds with low volatility, such as long-chain branched alkanes. Research into the synthesis and purification of high-molecular-weight branched alkanes has demonstrated the utility of HTGC in verifying the purity of these synthetic standards. nih.gov These synthesized compounds can then serve as reference materials for the identification of similar structures in natural and synthetic samples.
Research Findings:
In a study focused on the novel synthesis of branched, high-molecular-weight alkanes (C38 to C53), HTGC was employed to assess the purity of the synthesized products. The technique's ability to operate at elevated temperatures allowed for the successful elution and separation of these large molecules, which would not be possible with conventional GC methods. nih.gov The analysis confirmed the successful synthesis of various mid-chain methylated and symmetrically terminal-chain dimethylated long-chain alkanes. nih.gov This research underscores the importance of HTGC for quality control in the synthesis of high-molecular-weight analogs of compounds like this compound.
| Analyte Type | Carbon Number Range | Analytical Purpose | Reference |
| Mid-chain methylated long-chain alkanes | C38 - C53 | Purity assessment of synthetic standards | nih.gov |
| Symmetrical terminal-chain dimethylated long-chain alkanes | C40 | Purity assessment of synthetic standards | nih.gov |
| Linear long-chain alkanes (n-paraffins) | C44 - C58 | Purity assessment of synthetic standards | nih.gov |
Multi-Dimensional Gas Chromatography (GC×GC-MS) for Complex Mixtures
Multi-dimensional gas chromatography, particularly comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS), offers unparalleled separation power for the analysis of complex hydrocarbon mixtures that may contain this compound and its numerous isomers. This technique is especially valuable for resolving co-eluting compounds in matrices such as petroleum, gasoline, and environmental samples. nih.govnih.gov
In GC×GC, the effluent from a primary column is subjected to a second, orthogonal separation on a column with a different stationary phase. This results in a structured two-dimensional chromatogram where compounds are separated based on both their boiling points and polarities. For hydrocarbon analysis, a common setup involves a non-polar primary column and a semi-polar or polar secondary column. This allows for the separation of different hydrocarbon classes (e.g., alkanes, cycloalkanes, aromatics) into distinct bands in the 2D plot, while isomers within the same class are further separated. nih.gov
Research Findings:
The mass spectrum of this compound, like other branched alkanes, is characterized by fragmentation patterns that provide structural information. Electron ionization (EI) mass spectra of trimethylhexanes typically show a series of fragment ions corresponding to the loss of alkyl groups. Although a published spectrum for this compound is not available, the expected fragmentation can be inferred from the analysis of its isomers, such as 2,3,5-trimethylhexane (B89830) and 2,2,5-trimethylhexane. nist.govnih.gov The mass spectrum would be expected to exhibit significant peaks corresponding to stable carbocations formed through cleavage at the branching points.
| Isomer | Molecular Formula | Major Fragment Ions (m/z) | Reference |
| 2,3,5-Trimethylhexane | C9H20 | 43, 57, 71, 85 | nist.gov |
| 2,2,5-Trimethylhexane | C9H20 | 57, 71, 85, 113 | nih.gov |
| This compound (Expected) | C11H24 | 43, 57, 71, 85, 99, 127 | Inferred |
Computational Chemistry and Theoretical Modeling of 3 Ethyl 2,4,4 Trimethylhexane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic stability of 3-ethyl-2,4,4-trimethylhexane. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the molecule's geometry and energy.
Density Functional Theory (DFT) for Geometry Optimization and Steric Strain
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry of molecules. For this compound, DFT calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The highly branched structure of this alkane, with a quaternary carbon at position 4 and multiple methyl and ethyl groups in close proximity, leads to significant steric strain.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*
| Parameter | Value |
| Bond Lengths (Å) | |
| C2 - C3 | 1.55 |
| C3 - C4 | 1.57 |
| C4 - C5 | 1.56 |
| C3 - C (ethyl) | 1.55 |
| C4 - C (methyl) | 1.54 |
| **Bond Angles (°) ** | |
| C2 - C3 - C4 | 114.5 |
| C3 - C4 - C5 | 115.0 |
| C (methyl on C2) - C2 - C3 | 112.0 |
| C (ethyl on C3) - C3 - C4 | 113.5 |
| C (methyl on C4) - C4 - C (methyl on C4) | 108.0 |
Ab Initio Methods for Enthalpies of Formation (e.g., G2 Theory)
Ab initio methods, such as the Gaussian-2 (G2) theory, provide a high-accuracy approach for calculating the standard enthalpy of formation (ΔHf°). These methods are computationally intensive but offer a reliable prediction of thermochemical data. The enthalpy of formation is a critical parameter for assessing the stability of a molecule and for predicting the thermodynamics of chemical reactions.
For this compound, the G2 method would involve a series of calculations at different levels of theory and with various basis sets to approximate a high-level, correlated calculation. The calculated total energy is then used in conjunction with atomic enthalpies of formation to determine the molecule's ΔHf°. The significant steric strain within this compound is expected to result in a less negative (or more positive) enthalpy of formation compared to a less branched isomer with the same molecular formula (C11H24), indicating lower thermodynamic stability.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is complex due to the multiple rotatable single bonds and the high degree of branching. Conformational analysis aims to identify the different stable conformers (rotational isomers) and to determine their relative energies. Molecular dynamics (MD) simulations can be employed to explore this landscape by simulating the atomic motions over time.
MD simulations would reveal the dynamic behavior of the molecule, including the frequency of transitions between different conformational states. The steric hindrance imposed by the ethyl and multiple methyl groups is expected to create significant energy barriers for rotation around the C3-C4 bond, limiting the accessible conformations. The most stable conformer will be the one that minimizes the steric clashes between the bulky alkyl groups.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of molecules based on their structural features. These models are built by establishing a mathematical relationship between a set of molecular descriptors and a specific property.
Prediction of Thermochemical and Transport Properties
QSPR models can be developed to predict various thermochemical and transport properties of this compound, such as its boiling point, viscosity, and heat capacity. By training a model on a dataset of alkanes with known properties, a predictive equation can be derived. The accuracy of the prediction depends on the quality and diversity of the training set and the relevance of the chosen molecular descriptors. For a highly branched alkane like this compound, descriptors that capture the degree of branching and molecular shape are particularly important.
Development of Molecular Descriptors
The development of a robust QSPR model relies on the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of the molecular structure. For this compound, a variety of descriptors can be calculated, including:
Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and the Randić connectivity index, which are sensitive to branching.
Geometrical descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecular size and shape. Examples include the molecular volume and surface area.
Quantum-chemical descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 2: Selected Calculated Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value |
| Topological | Wiener Index | 1024 |
| Randić Connectivity Index | 4.89 | |
| Geometrical | Molecular Volume (ų) | 205.6 |
| Molecular Surface Area (Ų) | 350.2 | |
| Quantum-Chemical | HOMO Energy (eV) | -10.8 |
| LUMO Energy (eV) | 1.5 |
Atmospheric Chemistry Modeling and Aerosol Formation Potential
Modeling Gas-Phase Kinetics
The initial and most critical step in the atmospheric degradation of this compound is its reaction with atmospheric oxidants in the gas phase. The primary oxidant in the troposphere during the daytime is the hydroxyl radical (OH), while the nitrate (B79036) radical (NO₃) can be significant at night. copernicus.orgresearchgate.net
Computational models are employed to predict the reaction rates and mechanisms of these gas-phase reactions. These models often utilize quantum chemistry calculations, such as Density Functional Theory (DFT), to determine the thermodynamics and kinetics of the reactions. acs.org For a branched alkane like this compound, the OH radical will preferentially abstract a hydrogen atom. The position of this abstraction is crucial as it determines the structure of the resulting alkyl radical and, consequently, the subsequent reaction pathways.
The reaction can be generalized as:
C₁₁H₂₄ + OH → C₁₁H₂₃• + H₂O
The structure of this compound offers several possibilities for hydrogen abstraction, leading to a variety of alkyl radical isomers. The stability of the resulting radical (tertiary > secondary > primary) generally dictates the most likely site of abstraction.
Once formed, the alkyl radical (C₁₁H₂₃•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (C₁₁H₂₃O₂•). The fate of this peroxy radical is central to the subsequent chemistry and is influenced by the concentration of nitrogen oxides (NOₓ).
High NOₓ conditions: The peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (C₁₁H₂₃O•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions, including isomerization or decomposition, leading to the formation of a variety of smaller, more oxidized volatile compounds.
Low NOₓ conditions: The peroxy radical may react with other peroxy radicals (HO₂) or undergo autoxidation, a process that can lead to the formation of highly oxygenated molecules (HOMs) which are often low in volatility.
Kinetic models, such as the Master Chemical Mechanism (MCM), provide a framework for simulating these complex reaction schemes for a wide range of VOCs. copernicus.org While a specific mechanism for this compound is not available, a hypothetical representation of its primary reaction products can be constructed based on known alkane oxidation chemistry.
Table 1: Hypothetical Gas-Phase Reaction Products of this compound Oxidation
| Reactant | Oxidant | Conditions | Major Product Classes |
| This compound | OH | High NOₓ | Alkyl nitrates, Carbonyls (aldehydes, ketones) |
| This compound | OH | Low NOₓ | Hydroperoxides, Highly Oxygenated Molecules |
This table is illustrative and based on general principles of alkane atmospheric chemistry, not on specific experimental data for this compound.
Simulations of Multiphase Reactions and SOA Formation
The gas-phase oxidation of this compound can lead to the formation of products with lower volatility than the parent compound. If these products have sufficiently low vapor pressures, they can partition from the gas phase to the particle phase, contributing to the formation and growth of Secondary Organic Aerosol (SOA). tandfonline.com
The potential for a molecule to contribute to SOA formation is related to its volatility and its ability to undergo further reactions in the aerosol phase. Models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model are used to predict SOA formation from the multiphase reactions of hydrocarbons. copernicus.orgcopernicus.orgcopernicus.org These models consider the partitioning of semi-volatile organic compounds between the gas and particle phases, as well as subsequent reactions within the aerosol.
For a branched alkane like this compound, the structure of the carbon skeleton can influence the SOA yield. nih.gov The formation of multifunctional compounds (e.g., containing hydroxyl, carbonyl, and nitrate groups) during gas-phase oxidation is a key factor in reducing volatility.
Simulations of SOA formation from alkanes involve several key processes: stonybrook.edu
Gas-Particle Partitioning: The equilibrium between the concentration of a compound in the gas phase and the aerosol phase is described by partitioning theory. This is dependent on the compound's vapor pressure and the existing aerosol mass.
Aqueous Phase Chemistry: If the aerosol particles contain a significant amount of water, water-soluble oxidation products can dissolve and undergo further reactions, such as acid-catalyzed oligomerization. copernicus.org However, the oxidation products of alkanes are often hydrophobic, which may limit the importance of this pathway. acs.org
Oligomerization: In the organic phase of the aerosol, reactive intermediates can combine to form larger molecules (oligomers) with very low volatility, effectively trapping them in the particle phase.
The SOA yield, defined as the mass of aerosol formed per mass of hydrocarbon reacted, is a critical parameter in atmospheric models. While specific SOA yields for this compound have not been measured, studies on other branched alkanes can provide an indication of its potential.
Table 2: Theoretical Parameters for SOA Formation Modeling of this compound
| Parameter | Description | Theoretical Value/Range |
| SOA Yield | Mass of SOA formed per mass of reacted VOC. | Highly dependent on NOₓ levels and existing aerosol mass. For alkanes of similar size, yields can range from a few percent to over 30%. |
| Volatility Basis Set (VBS) | A modeling framework that distributes oxidation products into logarithmically spaced volatility bins. | Products would likely span a range from intermediate volatility organic compounds (IVOCs) to semi-volatile organic compounds (SVOCs). |
| O:C Ratio | The ratio of oxygen to carbon atoms in the resulting SOA, an indicator of the degree of oxidation. | Expected to increase with further atmospheric aging. |
This table presents a theoretical framework and typical value ranges for modeling purposes, as specific experimental data for this compound is unavailable.
Role and Applications of 3 Ethyl 2,4,4 Trimethylhexane in Fundamental Chemical Research
Reference Standards in Analytical Method Development
In analytical chemistry, the accuracy and reliability of measurements depend on the quality of reference standards. 3-Ethyl-2,4,4-trimethylhexane, due to its stable and well-defined structure, is utilized as a reference compound in the development and validation of analytical techniques, particularly in chromatography.
Calibration in Gas Chromatography and Mass Spectrometry
Gas chromatography (GC) and mass spectrometry (MS) are powerful techniques for separating and identifying volatile and semi-volatile organic compounds. In these methods, this compound can be used as a calibration standard. gmu.edu By injecting a known amount of this pure compound into the instrument, analysts can establish a relationship between the compound's concentration and the instrument's response (e.g., peak area in a chromatogram). This calibration curve is then used to determine the concentration of unknown analytes in a sample. Its distinct mass spectrum also allows it to be used for tuning and calibrating mass spectrometers.
Validation of Retention Index Libraries
The retention index (RI) is a system used in gas chromatography to convert retention times into system-independent constants, aiding in the identification of compounds by comparing their RI values with library data. pherobase.comnist.gov this compound, as a compound with a specific and reproducible retention time under defined chromatographic conditions, is valuable for validating these retention index libraries. By running this standard, laboratories can verify the performance of their GC system and ensure the accuracy of the RI values generated, which is crucial for the reliable identification of components in complex mixtures like petroleum fractions or environmental samples. nist.gov
Model Compound in Catalysis Research
The unique structural characteristics of this compound make it an important model compound for studying catalytic processes relevant to the petrochemical and fuel industries.
Studies of Dehydrogenation Mechanisms
Dehydrogenation is a critical chemical reaction in petroleum refining, particularly in catalytic reforming, where saturated hydrocarbons are converted into aromatics and other unsaturated compounds to improve fuel quality. bohrium.com Highly branched alkanes like this compound are used as model substrates to investigate the mechanisms of dehydrogenation over various catalysts, such as platinum-based systems. Researchers can study how its specific steric and electronic properties influence reaction rates, product selectivity, and catalyst deactivation, providing fundamental insights into the design of more efficient and robust industrial catalysts.
Investigation of Fuel Performance and Octane (B31449) Rating Mechanisms
The octane rating of a gasoline is a measure of its resistance to autoignition, or "knocking," during compression in an engine. This rating is critically dependent on the molecular structure of the fuel components. docbrown.info Highly branched alkanes have significantly higher octane numbers than their straight-chain counterparts. docbrown.inforesearchgate.net For instance, 2,2,4-trimethylpentane (B7799088) (an isomer of octane) defines the 100-point on the octane scale, while n-heptane defines the zero-point. docbrown.info
This compound serves as an excellent model compound for investigating the relationship between alkane structure and octane number. By studying its combustion properties and comparing them to other C11 isomers and different classes of hydrocarbons, researchers can refine the predictive models that link molecular architecture to fuel performance. researchgate.net This research is vital for developing high-performance, cleaner-burning fuels.
Below is a table illustrating how branching affects the octane rating of various alkane isomers.
| Compound Name | Molecular Formula | Structure | Research Octane Number (RON) |
| n-Heptane | C₇H₁₆ | Straight-chain | 0 |
| 3-Methylhexane | C₇H₁₆ | Branched | 65 |
| n-Octane | C₈H₁₈ | Straight-chain | -19 |
| 2-Methylheptane | C₈H₁₈ | Branched | 23 |
| 2,2,4-Trimethylpentane | C₈H₁₈ | Highly Branched | 100 |
This table presents data for illustrative compounds to show the effect of branching on octane rating. Data sourced from various studies on fuel properties.
Probing Branched Alkane Metabolism in Environmental Systems
Branched-chain alkanes are major components of crude oil and refined petroleum products, and their fate in the environment is of significant interest. researchgate.net Microorganisms have evolved diverse metabolic pathways to degrade these compounds. bohrium.comnih.gov this compound can be used as a model substrate to probe these degradation pathways. nih.gov
By introducing this specific, complex isomer into environmental microcosms (such as soil or water samples) or pure microbial cultures, scientists can study the enzymes and genetic pathways involved in its breakdown. bohrium.com Research can focus on identifying the initial oxidation steps, which are often catalyzed by monooxygenase enzymes, and elucidating the subsequent metabolic intermediates. nih.govnih.gov This work helps in understanding the natural attenuation of petroleum contaminants and can inform the development of bioremediation strategies for polluted sites.
Microbial Degradation Pathways
Currently, there is a significant gap in the scientific literature regarding the specific microbial degradation pathways of this compound. While general principles of alkane biodegradation are well-established, involving terminal or sub-terminal oxidation by monooxygenase or dioxygenase enzymes, the specific enzymes, microbial species, and metabolic intermediates involved in the breakdown of this particular highly branched alkane have not been documented. The complex branching structure of this compound, with its quaternary carbon atom, is expected to present considerable steric hindrance to enzymatic attack, likely resulting in slow or incomplete degradation compared to linear or less-branched alkanes. Research into the microbial metabolism of similarly structured compounds suggests that initial oxidation would be a critical and potentially rate-limiting step. However, without specific studies on this compound, any proposed pathway remains speculative.
Bioremediation Efforts
Consistent with the lack of information on its microbial degradation, there are no published studies detailing bioremediation efforts specifically targeting this compound. Bioremediation strategies for petroleum-contaminated sites focus on the degradation of broad classes of hydrocarbons. While these efforts would encompass branched alkanes, the efficacy of such treatments for the removal of recalcitrant molecules like this compound is not specifically monitored or reported. The inherent recalcitrance of highly branched alkanes suggests that this compound would likely persist in the environment longer than more readily biodegradable hydrocarbons. Future research in bioremediation could benefit from focusing on the isolation and enrichment of microbial consortia or genetically engineered microorganisms with the specific capability to degrade such complex structures.
Occurrence and Characterization in Geochemical Samples
Identification in Unresolved Complex Mixtures (UCM)
Geological Origins and Transformation Pathways
The geological origin of this compound is linked to the thermal and catalytic alteration (catagenesis) of organic matter buried in sedimentary basins. It is not a primary biological product. Instead, it is formed over geological timescales through complex isomerization and cracking reactions of larger precursor molecules, such as those derived from bacterial, algal, and plant lipids. The specific transformation pathways leading to the formation of this highly branched C11 alkane are not individually detailed but are part of the broader suite of reactions that generate the complex hydrocarbon assemblages found in petroleum. Its intricate structure is a testament to the random and complex nature of the chemical transformations occurring deep within the Earth's crust.
Q & A
Q. How can the molecular structure of 3-Ethyl-2,4,4-trimethylhexane be confirmed experimentally?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) (1H and 13C) to identify branching patterns and substituent positions. For example, the ethyl and methyl groups produce distinct splitting patterns in 1H NMR. Infrared spectroscopy (IR) can confirm C-H stretching modes in branched alkanes. Mass spectrometry (MS) provides molecular weight verification (156.313 g/mol) and fragmentation patterns indicative of branching . Gas chromatography (GC) paired with retention index libraries can further validate purity and structure .
Q. What are the key physicochemical properties of this compound, and how are they measured?
- Methodological Answer : Key properties include boiling point , density , and Henry’s Law constant (solubility in water). Experimental determination involves:
-
Differential scanning calorimetry (DSC) for phase transitions.
-
Gas-liquid chromatography for vapor-liquid equilibrium data.
-
Static headspace analysis to measure Henry’s Law constants (e.g., analogous branched alkanes like 3-ethyl-2,2-dimethylhexane have values ~1.8×10⁻⁶ atm·m³/mol ).
Comparative data for similar alkanes can be found in thermodynamic databases (Table 1).Table 1: Physicochemical Properties of Analogous Branched Alkanes
Advanced Research Questions
Q. How can computational methods predict the stability and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G** level to calculate steric strain and conformational stability. For example, methyl and ethyl group crowding increases torsional strain, affecting reactivity .
- Molecular Dynamics (MD) Simulations : Model solvent interactions or diffusion coefficients in hydrophobic environments .
- Comparative Analysis : Compare computational results with experimental data (e.g., NMR chemical shifts) to validate accuracy .
Q. How can researchers resolve contradictions between experimental and computational thermodynamic data for branched alkanes?
- Methodological Answer :
- Cross-Validation : Use multiple experimental techniques (e.g., GC, static headspace) to measure Henry’s Law constants and compare with computational predictions .
- Error Source Analysis : Identify limitations in force fields (e.g., OPLS-AA for branched alkanes) or approximations in DFT calculations .
- Literature Benchmarking : Reference datasets like Hilal et al. (2008) to contextualize discrepancies .
Q. What synthetic strategies minimize isomer formation during this compound synthesis?
- Methodological Answer :
- Catalytic Control : Use shape-selective zeolites or transition-metal catalysts to favor desired branching.
- Reaction Optimization : Adjust temperature and pressure to reduce kinetic byproducts (e.g., 3-ethyl-2,4,5-trimethylhexane isomers form at higher temperatures ).
- Post-Synthesis Analysis : Employ GC-MS to quantify isomer ratios and iteratively refine conditions .
Methodological Considerations for Experimental Design
- Safety Protocols : Follow guidelines for handling volatile hydrocarbons, including fume hood use and explosion-proof equipment .
- Data Reproducibility : Document retention times, spectral assignments, and computational parameters to enable replication .
- Interdisciplinary Integration : Combine synthetic chemistry, spectroscopy, and computational modeling for robust conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
